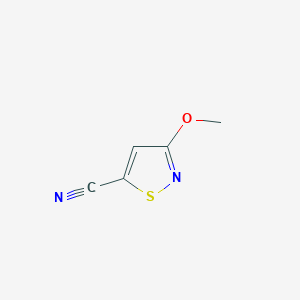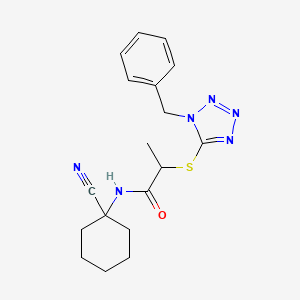
3-Methoxy-1,2-thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Methoxy-1,2-thiazole-5-carbonitrile involves various synthetic techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which shares a similar methoxy and carbonitrile functional group, was achieved using the Gewald synthesis technique. This process involved 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was synthesized and its binding profile was described, indicating the versatility of methoxy-substituted thiazoles in medicinal chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiazole ring, which is crucial for understanding the chemical behavior and potential biological activity of these compounds.
Chemical Reactions Analysis
The reactivity of methoxy-substituted thiazoles has been explored in different contexts. For example, (Methoxyalkyl)thiazoles have been identified as potent and selective 5-lipoxygenase inhibitors, with their activity depending critically on the substitution pattern of the methoxy, thiazolyl, and naphthyl groups . Additionally, the electrophilic reactivity of related compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been studied, revealing the formation of sigma-adducts and dinitroimidate derivatives upon reaction with methoxide ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted thiazoles are influenced by their molecular structure. The presence of methoxy and carbonitrile groups can affect the compound's polarity, solubility, and reactivity. The optical properties of related compounds, such as 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine, have been investigated using density functional theory (DFT) and found to be suitable for optoelectronic applications . This suggests that 3-Methoxy-1,2-thiazole-5-carbonitrile could also possess interesting optical properties relevant to material science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The novel compound 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazole[5,4-e]pyridine-2,10(3H)-dione (MFCTP), derived from 3-Methoxy-1,2-thiazole-5-carbonitrile, was synthesized and analyzed for its structure. This research involved FT-IR spectroscopy, vibrational spectral analysis, and DFT/TD-DFT study to understand the compound's properties, such as electronic absorption spectral and nonlinear optical (NLO) analysis (Halim & Ibrahim, 2021).
Antimicrobial Activity
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, closely related to 3-Methoxy-1,2-thiazole-5-carbonitrile, was used in the synthesis of novel Schiff bases. These bases demonstrated significant antimicrobial activity, highlighting the potential of 3-Methoxy-1,2-thiazole-5-carbonitrile derivatives in developing new antimicrobial agents (Puthran et al., 2019).
Corrosion Inhibition
Pyranopyrazole derivatives, including compounds like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been studied for their role as corrosion inhibitors. This research points towards the potential use of 3-Methoxy-1,2-thiazole-5-carbonitrile derivatives in protecting metals from corrosion, especially in acidic environments (Yadav et al., 2016).
Cancer Research
5-Amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which are structurally related to 3-Methoxy-1,2-thiazole-5-carbonitrile, were synthesized and evaluated for their anticancer activities. The findings suggest that these compounds have potential as anticancer agents, indicating a possible research avenue for 3-Methoxy-1,2-thiazole-5-carbonitrile in cancer treatment (Tiwari et al., 2016).
VEGFR-2 Kinase Inhibition
Pyrimidino-thiazolyl carbonitriles, structurally similar to 3-Methoxy-1,2-thiazole-5-carbonitrile, have been identified as potent inhibitors of VEGFR-2 (KDR) kinase. This suggests the potential of 3-Methoxy-1,2-thiazole-5-carbonitrile derivatives in therapeutic applications related to angiogenesis and cancer (Sisko et al., 2006).
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that 3-Methoxy-1,2-thiazole-5-carbonitrile may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-methoxy-1,2-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKLZLBJRXSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1,2-thiazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)
![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)





![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)
![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)


